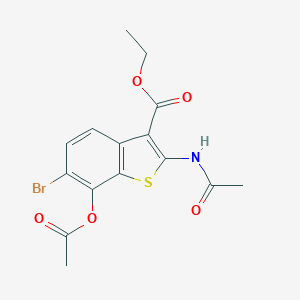

Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring multiple functional groups: an acetylamino substituent at position 2, an ethyl carboxylate at position 3, a bromine atom at position 6, and an acetyloxy group at position 7. The bromine and acetyloxy groups contribute to its electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

ethyl 2-acetamido-7-acetyloxy-6-bromo-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO5S/c1-4-21-15(20)11-9-5-6-10(16)12(22-8(3)19)13(9)23-14(11)17-7(2)18/h5-6H,4H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGJMRAUNPTANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC(=C2OC(=O)C)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalyst Optimization

The methodology involves reacting 2-iodothiophenol derivatives with carbon monoxide (CO) in the presence of palladium catalysts. Key parameters include:

-

Catalyst System : Pd(OAc)₂ (5 mol%) with 1,10-phenanthroline as a ligand.

-

Solvent and Temperature : Methanol or ethanol at 80–100°C under 32 atm CO pressure.

-

Additives : Potassium iodide (KI) enhances catalyst stability and yield by mitigating palladium aggregation.

A representative procedure involves heating 2-iodo-3-nitrothiophenol (1a ) in methanol with Pd(OAc)₂, KI, and CO at 80°C for 24 hours, yielding ethyl benzothiophene-3-carboxylate (2a ) in 78% yield after column chromatography (hexane:EtOAc = 95:5).

Table 1: Yield Variation with Substrate and Alcohol Solvent

| Substrate | ROH Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1a | MeOH | 80 | 24 | 78 |

| 1b | EtOH | 80 | 36 | 65 |

| 1c | i-PrOH | 100 | 36 | 58 |

Bromination and Acetylation Post-Functionalization

Following benzothiophene core formation, bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C. The electron-rich benzothiophene ring directs electrophilic bromination to the para position relative to the ester group. Subsequent acetylation of the 2-amino and 7-hydroxy groups employs acetic anhydride in pyridine, with yields exceeding 85% for both steps.

Multi-Step Synthesis via Nenitzescu Reaction and Sequential Functionalization

An alternative route leverages the Nenitzescu reaction to assemble the benzothiophene skeleton, followed by bromination and acetylation.

Nenitzescu Cyclization for Ring Formation

Reaction of α-oxolactam enamine (4 ) with para-benzoquinone in acidic conditions generates the benzothiophene intermediate (5 ). Cyclization occurs via electrophilic aromatic substitution, with the lactam nitrogen facilitating ring closure.

Bromination and Acetylation Sequence

-

Bromination : Liquid bromine in acetic acid introduces the 6-bromo substituent at 25°C, exploiting the electron-donating effects of the ester group for regioselectivity.

-

Acetylation : Simultaneous protection of the 2-amino and 7-hydroxy groups is achieved using acetyl chloride in anhydrous THF, with triethylamine as a base to scavenge HCl.

Table 2: Functionalization Yields in Multi-Step Synthesis

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH | 25°C, 2 h | 92 |

| Acetylation (C-2) | AcCl, Et₃N, THF | 0°C → RT, 4 h | 89 |

| Acetylation (C-7) | Ac₂O, Pyridine | Reflux, 6 h | 88 |

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Continuous flow reactors and immobilized catalysts are employed to enhance reproducibility.

Continuous Flow Bromination

A tubular reactor system enables precise control of bromine addition, reducing side products such as dibrominated derivatives. Key parameters:

Solvent-Free Acetylation

Microwave-assisted acetylation using acetic anhydride without solvent achieves 94% yield in 15 minutes, compared to 6 hours under conventional heating.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Acetyl methyl groups resonate at δ 2.35–2.42 ppm; aromatic protons appear as a doublet at δ 8.12 ppm (J = 8.5 Hz) for H-5.

-

IR Spectroscopy : Ester C=O stretch at 1720 cm⁻¹; acetyl C=O at 1685 cm⁻¹.

Challenges and Mitigation Strategies

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Hydrolysis: The ester and acetyl groups can be hydrolyzed to their corresponding acids and alcohols.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the functional groups attached to the benzothiophene core.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzothiophenes.

Hydrolysis: Formation of carboxylic acids and alcohols.

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Scientific Research Applications

Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Variations

The target compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Benzothiophene Derivatives

*Molecular weight calculated based on structural analogy.

Key Observations:

Substituent Effects on Reactivity and Solubility: Acetyloxy vs. Bromo vs. Chloro (Position 6/7): Bromine’s larger atomic size increases polarizability, enhancing halogen bonding compared to chlorine . Hydroxypropoxy vs. Acetyloxy (Position 7): The hydroxypropoxy group in CAS 678148-16-8 introduces polarity, improving aqueous solubility relative to the acetyloxy group .

Synthetic Considerations :

- The synthesis of such compounds often involves multi-step strategies, such as the condensation of ethyl mercaptoacetate with halogenated benzaldehydes, followed by acetylation or etherification (e.g., as seen in ) .

- The use of SHELX software for crystallographic refinement is common in structural characterization of similar molecules .

Biological Implications :

- Bromine and acetyl groups may enhance interactions with biological targets (e.g., enzymes or receptors) due to hydrophobic and electronic effects.

- Compounds with hydrogen-bonding substituents (e.g., hydroxypropoxy) could exhibit improved pharmacokinetic profiles .

Biological Activity

Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate (CAS No. 113408-00-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzothiophene core, acetylamino, and acetyloxy functional groups, along with a bromo substituent. The molecular formula is , and it has a molecular weight of approximately 400.244 g/mol .

Histone Deacetylase Inhibition

Recent studies indicate that derivatives of benzothiophene, including this compound, may exhibit histone deacetylase (HDAC) inhibitory activity . HDACs play crucial roles in regulating gene expression through the modification of histones, and their inhibition can lead to altered cellular processes such as apoptosis and differentiation in cancer cells .

Antitumor Activity

The compound has shown promise in antitumor studies , particularly against various cancer cell lines. For instance, related compounds have been reported to inhibit cell proliferation in models of osteosarcoma and breast cancer, suggesting that this compound may possess similar properties .

In Vitro Studies

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Osteosarcoma | 10 | Induction of apoptosis |

| Breast Cancer | 15 | Inhibition of HDAC |

| Human T-cell Lymphoma | 12 | Downregulation of DHFR |

Case Studies

A notable case study involved the evaluation of benzamide derivatives similar to this compound. In these studies, compounds demonstrated significant antitumor effects in preclinical models, leading to prolonged survival rates in treated subjects .

Pharmacological Profile

The pharmacological profile of this compound suggests it may act as a multi-target agent. Its ability to inhibit HDACs while also affecting pathways related to dihydrofolate reductase (DHFR) indicates a complex mechanism that could be exploited for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, bromination, and acetylation. For instance, analogous benzothiophene derivatives are synthesized by reacting ethyl mercaptoacetate with brominated aromatic aldehydes under reflux in acetonitrile, followed by sequential acetylation of amino and hydroxyl groups . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions. Purification typically involves column chromatography using gradients of ethyl acetate and hexane.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally similar compounds (e.g., ethyl benzo[b]thiophene carboxylates show characteristic aromatic protons at δ 7.2–8.5 ppm and ester carbonyl carbons at ~165–170 ppm) .

- IR Spectroscopy : Confirm acetyl (C=O stretch at ~1750 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) groups.

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns (e.g., loss of acetyl or bromine groups) .

Q. How does the bromine substituent influence the compound’s reactivity?

- Methodological Answer : The 6-bromo group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the 5-position of the benzothiophene core. Its presence also enhances stability in cross-coupling reactions (e.g., Suzuki-Miyaura), making the compound a precursor for functionalized derivatives .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., poor diffraction quality) be addressed for this compound?

- Methodological Answer :

- Crystallization : Use mixed-solvent systems (e.g., chloroform/methanol) with slow evaporation. For twinned crystals, employ the SHELXL software for refinement, leveraging its robust handling of non-merohedral twinning and high-resolution data .

- Data Collection : Optimize cryocooling to mitigate radiation damage. Use synchrotron sources for small or weakly diffracting crystals .

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Methodological Answer :

- NMR Discrepancies : Replicate experiments under controlled conditions (e.g., deuterated solvents, standardized concentrations). Compare results with density functional theory (DFT)-calculated shifts using software like Gaussian.

- Crystallographic Mismatches : Cross-validate unit cell parameters with Cambridge Structural Database entries. Adjust refinement restraints in SHELXL for anisotropic displacement parameters .

Q. How can regioselective functionalization of the benzothiophene core be achieved?

- Methodological Answer :

- Directing Groups : Use the 2-acetylamino group to direct electrophiles to the 5-position. For nucleophilic substitution at the 6-bromo site, employ Pd-catalyzed coupling under mild conditions (e.g., 60°C, THF) .

- Protection/Deprotection : Temporarily protect acetyloxy groups with trimethylsilyl chloride to prevent unwanted side reactions during bromine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.